molecular formula C24H25N5O2 B14437981 1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine CAS No. 77917-42-1

1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine

Cat. No.: B14437981
CAS No.: 77917-42-1
M. Wt: 415.5 g/mol
InChI Key: DRUDXKIZYJISHH-UHFFFAOYSA-N
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Description

1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, benzyl groups, and an aminopyridyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Aminopyridyl Moiety: This step involves the synthesis of 5-amino-6-methyl-2-pyridine, which can be achieved through nitration, reduction, and amination reactions.

    Piperazine Ring Formation: The piperazine ring is formed through cyclization reactions involving appropriate diamines and dihalides.

    Final Coupling: The final step involves coupling the aminopyridyl moiety with the benzylated piperazine under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and aminopyridyl moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Scientific Research Applications

1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-methyl-2,3-dioxopiperazine
  • 1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-ethyl-2,3-dioxopiperazine
  • 1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-phenyl-2,3-dioxopiperazine

Uniqueness

1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

77917-42-1

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

1-[[4-[(5-amino-6-methylpyridin-2-yl)amino]phenyl]methyl]-4-benzylpiperazine-2,3-dione

InChI

InChI=1S/C24H25N5O2/c1-17-21(25)11-12-22(26-17)27-20-9-7-19(8-10-20)16-29-14-13-28(23(30)24(29)31)15-18-5-3-2-4-6-18/h2-12H,13-16,25H2,1H3,(H,26,27)

InChI Key

DRUDXKIZYJISHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC2=CC=C(C=C2)CN3CCN(C(=O)C3=O)CC4=CC=CC=C4)N

Origin of Product

United States

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